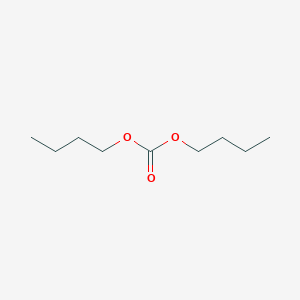

Dibutyl carbonate

Cat. No. B105752

Key on ui cas rn:

542-52-9

M. Wt: 174.24 g/mol

InChI Key: QLVWOKQMDLQXNN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09221740B2

Procedure details

In a three-neck glass-made reactor having internal volume of 10 L in which a dropping funnel and a distillation line having a cooling portion cooled to 10° C. were installed were charged 50 g of K2CO3 (reagent manufactured by Tokyo Chemical Industry Co., Ltd., P1748) and 3408 g (46.0 mol) of 1-butanol (reagent manufactured by Tokyo Chemical Industry Co., Ltd., B0704). After warming at 30° C. by an oil bath, the whole amount of 4154 g (15.7 mol) of hexachloroacetone (reagent manufactured by Tokyo Chemical Industry Co., Ltd., H0335) was added dropwise thereto from the dropping funnel under stirring, while adjusting a dropping rate such that the temperature in the reactor did not exceed 50° C., whereby the whole reagent was added dropwise. After the dropwise addition ended, the temperature of the oil bath was slowly increased up to 100° C. over 2 hours under sufficient stirring. Chloroform generated by the reaction during temperature increase was recovered as liquid from the distillation line installed in the reactor. From the point in time when the temperature of the oil bath reached 100° C., the internal pressure of the system was slowly reduced by using a vacuum pump through a pressure-regulating valve installed in the distillation line, and the pressure was continuously reduced until the pressure finally became 20 mmHg. The surplus 1-butanol and dibutyl carbonate in the reactor produced by the reaction were extracted from the distillation line, and distillation was continuously performed until no liquid existed in the reactor finally, thereby recovering the whole reaction mixture (7486 g, recovery rate of 99%).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])([O-:3])=[O:2].[K+].[K+].[CH2:7](O)[CH2:8][CH2:9][CH3:10].Cl[C:13](Cl)(Cl)[C:14]([C:16](Cl)(Cl)Cl)=O.[CH:22](Cl)(Cl)Cl>>[C:1](=[O:4])([O:3][CH2:13][CH2:14][CH2:16][CH3:22])[O:2][CH2:7][CH2:8][CH2:9][CH3:10] |f:0.1.2|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

4154 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

from the dropping funnel under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a three-neck glass-made reactor having internal

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After warming at 30° C. by an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

whereby the whole reagent was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the oil bath was slowly increased up to 100° C. over 2 hours under sufficient stirring

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was recovered as liquid from the distillation line

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 100° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCCCC)(OCCCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |